2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain)
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Overview
Description
2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) is a biochemical reagent used in various scientific research fields. It is known for its role as a biological material or organic compound in life science-related research . The compound’s chemical structure includes a glucopyranosyl phosphate backbone with acetyl and acyl chains, making it a versatile molecule for biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) involves multiple steps, starting with the acetylation of glucose derivatives. The reaction typically uses acetic anhydride and a catalyst such as pyridine to introduce acetyl groups at the 2, 3, 4, and 6 positions of the glucose molecule . The di-acyl chains are then introduced through esterification reactions, using fatty acid chlorides in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or hydroxyl groups.
Reduction: Reduction reactions can modify the acyl chains, altering the compound’s properties.
Substitution: Substitution reactions can replace acetyl or acyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while reduction can produce de-acylated compounds .
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of cellular processes and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery vehicle.
Industry: Utilized in the production of biocompatible materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activity by acting as a substrate or inhibitor, influencing metabolic pathways and cellular functions . Its acetyl and acyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Levoglucosenone
- Maltotriose hydrate
- Methyl β-D-Arabinopyranoside
- Methyl 12-aminododecanoate hydrochloride
- Methyl undec-10-enoate
Uniqueness
2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) stands out due to its unique combination of acetyl and acyl groups, which confer specific chemical and biological properties. This makes it particularly useful in studies requiring precise modulation of molecular interactions and enzymatic activities .
Properties
Molecular Formula |
C61H114NO17P |
---|---|
Molecular Weight |
1164.5 g/mol |
IUPAC Name |
N,N-diethylethanamine;[(2R)-1-[hydroxy-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] icosanoate |
InChI |
InChI=1S/C55H99O17P.C6H15N/c1-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-51(61)70-48(41-65-50(60)39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-2)42-66-73(62,63)72-55-54(69-47(6)59)53(68-46(5)58)52(67-45(4)57)49(71-55)43-64-44(3)56;1-4-7(5-2)6-3/h48-49,52-55H,7-43H2,1-6H3,(H,62,63);4-6H2,1-3H3/t48-,49-,52-,53+,54-,55+;/m1./s1 |
InChI Key |
XDXQUTNAMIVTMI-ZMDXOEQESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.CCN(CC)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.CCN(CC)CC |
Origin of Product |
United States |
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